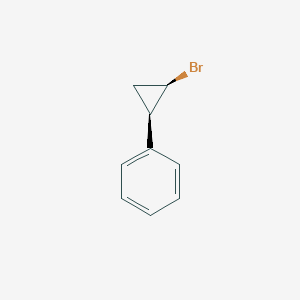
cis-1-Bromo-2-phenylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE: is a chiral compound with significant interest in organic chemistry due to its unique structural features. This compound contains a bromocyclopropyl group attached to a benzene ring, making it an intriguing subject for stereochemical studies and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE typically involves the bromination of a cyclopropylbenzene derivative. One common method includes the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to facilitate the bromination reaction. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer.
Industrial Production Methods: Industrial production of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced separation techniques, such as chromatography, is essential to isolate the desired enantiomer from the racemic mixture.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction Reactions: Reduction of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield cyclopropylbenzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products:
Substitution: Cyclopropylbenzene derivatives with various functional groups.
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Cyclopropylbenzene.
Scientific Research Applications
Chemistry: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE is used as a building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the study of chiral catalysts and asymmetric synthesis.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound to investigate enzyme-substrate interactions and the role of chirality in drug design.
Medicine: The compound’s potential as a pharmaceutical intermediate is explored in the development of new drugs. Its chiral nature is particularly important in the design of enantiomerically pure drugs with specific biological activities.
Industry: In the industrial sector, RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE involves its interaction with molecular targets through its bromocyclopropyl group. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The cyclopropyl group imparts strain to the molecule, making it more reactive in certain chemical transformations. The benzene ring provides stability and resonance effects, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
(1R,2R)-2-CHLOROCYCLOPROPYL)BENZENE: Similar structure with a chlorine atom instead of bromine.
(1R,2R)-2-FLUOROCYCLOPROPYL)BENZENE: Similar structure with a fluorine atom instead of bromine.
(1R,2R)-2-IODOCYCLOPROPYL)BENZENE: Similar structure with an iodine atom instead of bromine.
Uniqueness: RAC-((1R,2R)-2-BROMOCYCLOPROPYL)BENZENE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H9Br |
|---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
[(1R,2R)-2-bromocyclopropyl]benzene |
InChI |
InChI=1S/C9H9Br/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m1/s1 |
InChI Key |
IITYLOQJUHFLPM-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1Br)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















